2,2,5,7,8-Pentamethyl-6-chromanol

Catalog No.
S548295
CAS No.
950-99-2
M.F
C14H20O2
M. Wt
220.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,5,7,8-Pentamethyl-6-chromanol

CAS Number

950-99-2

Product Name

2,2,5,7,8-Pentamethyl-6-chromanol

IUPAC Name

2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-ol

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

InChI

InChI=1S/C14H20O2/c1-8-9(2)13-11(10(3)12(8)15)6-7-14(4,5)16-13/h15H,6-7H2,1-5H3

InChI Key

SEBPXHSZHLFWRL-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

APC100; APC 100; APC-100; Chromane C1; Chroman C1; PMHCR; PMCol; NSC 226236; NSC226236; UNII7G73627R36; NSC226236; AC11926; BP11301; LS39406; DB031296; Z3168. Pubchem CID 99479; 22578Pentamethyl6chromanol.

Canonical SMILES

CC1=C(C2=C(CCC(O2)(C)C)C(=C1O)C)C

The exact mass of the compound 2,2,5,7,8-Pentamethyl-6-chromanol is 220.14633 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 226236. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromans - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

2,2,5,7,8-Pentamethyl-6-chromanol (PMC) is a synthetic, high-purity analog of α-tocopherol, the most biologically active form of Vitamin E.[1] It features the core 6-chromanol ring responsible for antioxidant activity but lacks the long phytyl tail characteristic of natural tocopherols.[1][2] This structural modification results in a highly lipophilic compound with distinct solubility and steric properties, making it a critical tool for research and industrial applications where the specific antioxidant function of the chromanol head is required without the membrane-anchoring and bioavailability-modulating effects of the isoprenoid chain.[1][2]

Substituting 2,2,5,7,8-Pentamethyl-6-chromanol (PMC) with common alternatives like α-tocopherol or Trolox can lead to failed experiments and formulation incompatibilities. Unlike the water-soluble Trolox, PMC is highly soluble in non-polar, organic media, making it suitable for lipid-based systems where Trolox is immiscible.[2][3] Compared to α-tocopherol, PMC's lack of a phytyl tail provides different steric accessibility to the reactive chromanol head and alters its interaction with lipid membranes, which can be critical in specific kinetic studies or when used as a chemical intermediate.[1][4] Therefore, selecting PMC is a deliberate choice for systems requiring a potent, lipophilic, and sterically unencumbered chromanol antioxidant.

Demonstrably Higher Antioxidant and Cytoprotective Activity than α-Tocopherol

In a direct comparison using isolated rat hepatocytes, 2,2,5,7,8-Pentamethyl-6-chromanol (PMC) showed the highest antioxidant and cytoprotective activity against cumene hydroperoxide-induced lipid peroxidation and cytotoxicity.[5] It outperformed α-tocopherol, the primary natural form of Vitamin E, as well as other analogs like γ-tocopherol and δ-tocopherol.[5] This indicates a superior intrinsic radical-scavenging capability of the PMC structure in a biological context.[5][6]

Evidence DimensionAntioxidant and Cytoprotective Effectiveness
Target Compound DataRanked 1st (Most effective)
Comparator Or Baselineα-Tocopherol (Ranked 4th), Trolox C (Ranked 2nd), γ-tocopherol (Ranked 5th), δ-tocopherol (Ranked 6th)
Quantified DifferenceQualitatively ranked as the most effective among all tested Vitamin E analogues.
ConditionsInhibition of cumene hydroperoxide-induced lipid peroxidation and cytotoxicity in isolated rat hepatocytes.

For researchers requiring maximum potency from the chromanol core in cell-based assays or formulations, this evidence justifies selecting PMC over standard α-tocopherol.

Lower Pro-oxidant Risk Profile Compared to Other Vitamin E Analogs

Under certain conditions, phenolic antioxidants can exhibit pro-oxidant activity, catalyzing oxidative damage. In a study assessing this risk, 2,2,5,7,8-Pentamethyl-6-chromanol (PMC) demonstrated the lowest pro-oxidant activity among all tested Vitamin E analogs in catalyzing hepatocyte cytotoxicity, lipid peroxidation, and glutathione (GSH) oxidation.[5][6] The toxic pro-oxidant activity was found to be inversely proportional to antioxidant activity, where PMC was the most effective antioxidant and the least effective pro-oxidant.[5]

Evidence DimensionPro-oxidant activity (catalysis of cytotoxicity)
Target Compound DataRanked last (Least pro-oxidant)
Comparator Or Baselineα-tocopherol (Ranked 5th), γ-tocopherol (Ranked 4th), δ-tocopherol (Ranked 3rd), Trolox C (Ranked 2nd)
Quantified DifferenceQualitatively ranked as the least pro-oxidant among all tested Vitamin E analogues.
ConditionsCatalysis of hepatocyte cytotoxicity, lipid peroxidation, and GSH oxidation.

This minimizes the risk of generating confounding or toxic effects in sensitive biological systems, ensuring that observed outcomes are due to antioxidant, not pro-oxidant, behavior.

Distinct Solubility Profile for Formulation in Non-Aqueous and Lipophilic Systems

2,2,5,7,8-Pentamethyl-6-chromanol (PMC) is structurally differentiated from Trolox by the absence of a carboxylic acid group and from α-tocopherol by the absence of a long phytyl chain.[2][3] This makes PMC a highly lipophilic molecule with excellent solubility in organic solvents, in stark contrast to the water-soluble Trolox.[2][3] While α-tocopherol is also lipophilic, its long tail can lead to different formulation behaviors, such as micelle formation or specific membrane interactions, which are absent with the more compact PMC molecule.

Evidence DimensionAqueous vs. Organic Solubility
Target Compound DataHigh solubility in organic/lipophilic media; negligible in aqueous media.
Comparator Or BaselineTrolox: Water-soluble due to carboxylic acid group. α-Tocopherol: Lipophilic, but with a long phytyl tail influencing membrane anchoring and formulation properties.
Quantified DifferenceQualitative difference in primary solvent compatibility (organic vs. aqueous).
ConditionsStandard formulation conditions.

For applications in oils, organic solvents, polymers, or lipid-based formulations, PMC is the appropriate choice over Trolox, providing a sterically distinct alternative to α-tocopherol.

High-Potency Antioxidant Standard for Lipophilic Systems

As a reference standard or positive control in assays involving non-aqueous media, such as oils, lipids, or organic formulations. Its superior antioxidant activity and lower pro-oxidant risk compared to α-tocopherol ensure reliable and potent inhibition of oxidation.[5]

Stabilization of Organic Materials and Polymers

For use as a process stabilizer or long-term antioxidant in polymers, oils, and other organic matrices susceptible to oxidative degradation. Its high solubility in non-polar environments and potent radical-scavenging ability make it an effective choice for material protection.

Cell-Based Assays Requiring a Potent, Low-Risk Chromanol

In cellular research where oxidative stress is induced, PMC serves as a highly effective cytoprotective agent. Its demonstrated superiority over α-tocopherol and its minimal pro-oxidant activity reduce experimental artifacts and provide a clearer measure of the effects of radical scavenging on cell viability.[5][6]

Synthetic Precursor and Chemical Intermediate

As a starting material for chemical synthesis. The presence of the reactive phenolic hydroxyl group on a well-defined, sterically accessible chromanol core, without the complexity of the phytyl tail, makes it a valuable building block for creating more complex molecules and probes.[7]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

220.146329876 Da

Monoisotopic Mass

220.146329876 Da

Heavy Atom Count

16

Appearance

Solid powder

Melting Point

94 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7G73627R36

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antioxidants

Pictograms

Irritant

Irritant

Other CAS

950-99-2

Wikipedia

Chromanol

Dates

Last modified: 08-15-2023
1: Ohlow MJ, Granold M, Schreckenberger M, Moosmann B. Is the chromanol head group of vitamin E nature's final truth on chain-breaking antioxidants? FEBS Lett. 2012 Mar 23;586(6):711-6. Epub 2012 Jan 24. PubMed PMID: 22281199.
2: Monzote L, Stamberg W, Patel A, Rosenau T, Maes L, Cos P, Gille L. Synthetic chromanol derivatives and their interaction with complex III in mitochondria from bovine, yeast, and Leishmania. Chem Res Toxicol. 2011 Oct 17;24(10):1678-85. Epub 2011 Aug 12. PubMed PMID: 21809846.
3: Madeira PJ, Faddoul M, Afonso MB, Vaz PD, Fernandez MT, Leal JP. On the way to understand antioxidants: chromanol and dimethoxyphenols gas-phase acidities. J Mass Spectrom. 2011 Jul;46(7):640-8. doi: 10.1002/jms.1933. PubMed PMID: 21671439.
4: Neal AM, Taylor HC, Millar ID, Kibble JD, White SJ, Robson L. Renal defects in KCNE1 knockout mice are mimicked by chromanol 293B in vivo: identification of a KCNE1-regulated K+ conductance in the proximal tubule. J Physiol. 2011 Jul 15;589(Pt 14):3595-609. Epub 2011 May 16. PubMed PMID: 21576273; PubMed Central PMCID: PMC3167120.
5: Vakalopoulos A, Schmeck C, Thutewohl M, Li V, Bischoff H, Lustig K, Weber O, Paulsen H, Elias H. Chromanol derivatives--a novel class of CETP inhibitors. Bioorg Med Chem Lett. 2011 Jan 1;21(1):488-91. Epub 2010 Oct 26. PubMed PMID: 21084191.
6: Ho CY. Cyanative alkene-aldehyde coupling: Ni(0)-NHC-Et2AlCN mediated chromanol synthesis with high cis-selectivity at room temperature. Chem Commun (Camb). 2010 Jan 21;46(3):466-8. Epub 2009 Nov 13. PubMed PMID: 20066327.
7: Cheng HC, Incardona J. Models of torsades de pointes: effects of FPL64176, DPI201106, dofetilide, and chromanol 293B in isolated rabbit and guinea pig hearts. J Pharmacol Toxicol Methods. 2009 Sep-Oct;60(2):174-84. Epub 2009 Jun 11. PubMed PMID: 19524054.
8: Rosenau T, Kloser E, Gille L, Mazzini F, Netscher T. Vitamin E chemistry. Studies into initial oxidation intermediates of alpha-tocopherol: disproving the involvement of 5a-C-centered "chromanol methide" radicals. J Org Chem. 2007 Apr 27;72(9):3268-81. Epub 2007 Mar 29. PubMed PMID: 17391045.
9: Lerche C, Bruhova I, Lerche H, Steinmeyer K, Wei AD, Strutz-Seebohm N, Lang F, Busch AE, Zhorov BS, Seebohm G. Chromanol 293B binding in KCNQ1 (Kv7.1) channels involves electrostatic interactions with a potassium ion in the selectivity filter. Mol Pharmacol. 2007 Jun;71(6):1503-11. Epub 2007 Mar 8. Erratum in: Mol Pharmacol. 2007 Sep;72(3):796. PubMed PMID: 17347319.
10: Bett GC, Morales MJ, Beahm DL, Duffey ME, Rasmusson RL. Ancillary subunits and stimulation frequency determine the potency of chromanol 293B block of the KCNQ1 potassium channel. J Physiol. 2006 Nov 1;576(Pt 3):755-67. Epub 2006 Aug 3. PubMed PMID: 16887873; PubMed Central PMCID: PMC1890396.

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